molecular formula C9H16FNO4 B14057957 Methyl 5-fluoropiperidine-3-carboxylate acetate

Methyl 5-fluoropiperidine-3-carboxylate acetate

Katalognummer: B14057957
Molekulargewicht: 221.23 g/mol
InChI-Schlüssel: DQDLOECKSJZHCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-fluoropiperidine-3-carboxylate acetate is a chemical compound with the molecular formula C9H16FNO4 and a molecular weight of 221.23 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoropiperidine-3-carboxylate acetate typically involves the fluorination of piperidine derivatives followed by esterification. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-fluoropiperidine-3-carboxylate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Wissenschaftliche Forschungsanwendungen

Methyl 5-fluoropiperidine-3-carboxylate acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Employed in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate acetate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-fluoropiperidine-3-carboxylate acetate is unique due to the presence of both the fluorine atom and the acetate group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in research and development .

Eigenschaften

Molekularformel

C9H16FNO4

Molekulargewicht

221.23 g/mol

IUPAC-Name

acetic acid;methyl 5-fluoropiperidine-3-carboxylate

InChI

InChI=1S/C7H12FNO2.C2H4O2/c1-11-7(10)5-2-6(8)4-9-3-5;1-2(3)4/h5-6,9H,2-4H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

DQDLOECKSJZHCM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.COC(=O)C1CC(CNC1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.